molecular formula C22H23N3O3 B4805130 2-[(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one

2-[(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one

Cat. No.: B4805130
M. Wt: 377.4 g/mol
InChI Key: RPDALUGWDMVBMS-UHFFFAOYSA-N
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Description

2-[(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one is a complex organic compound that features both indole and quinazoline moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of these two moieties in a single molecule suggests potential for diverse biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The quinazoline moiety can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents .

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to indole-2,3-dione derivatives, while reduction of the quinazoline ring can yield dihydroquinazoline compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology

Biologically, the compound exhibits potential as an antiviral, anticancer, and antimicrobial agent. The indole and quinazoline moieties are known for their ability to interact with various biological targets, making this compound a candidate for drug development .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. They have shown promise in preclinical studies for the treatment of diseases such as cancer, viral infections, and bacterial infections .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its complex structure allows for the design of materials with tailored functionalities .

Mechanism of Action

The mechanism of action of 2-[(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one involves its interaction with various molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. The quinazoline ring can interact with DNA and proteins, affecting cellular processes . These interactions lead to the compound’s biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one apart is the combination of both indole and quinazoline moieties in a single molecule. This unique structure allows it to exhibit a broader range of biological activities compared to compounds with only one of these moieties .

Properties

IUPAC Name

2-[(1,5-dimethyl-2-oxo-3H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-14-8-9-19-16(12-14)17(21(27)24(19)2)13-20-23-18-7-4-3-6-15(18)22(28)25(20)10-5-11-26/h3-4,6-9,12,17,26H,5,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDALUGWDMVBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2CC3=NC4=CC=CC=C4C(=O)N3CCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one
Reactant of Route 2
2-[(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one
Reactant of Route 3
2-[(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one
Reactant of Route 4
2-[(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one
Reactant of Route 5
2-[(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one
Reactant of Route 6
2-[(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one

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